

3-Methoxyphenol-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Methoxyphenol-d3

Cat. No.: B12367866

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An In-depth Technical Guide to 3-Methoxyphenol-d3

This technical guide provides comprehensive information on **3-Methoxyphenol-d3**, a deuterated analog of 3-Methoxyphenol. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document covers the fundamental properties, synthesis, and applications of **3-Methoxyphenol-d3**, with a focus on its use in metabolic and pharmacokinetic research.

Core Compound Data

3-Methoxyphenol-d3 is a stable, isotopically labeled version of 3-Methoxyphenol where the three hydrogen atoms on the methoxy group are replaced with deuterium. This substitution provides a valuable tool for researchers, particularly in mass spectrometry-based analytical methods, to trace the metabolic fate of 3-Methoxyphenol or related compounds.

Property	3-Methoxyphenol-d3	3-Methoxyphenol (Parent Compound)
CAS Number	104714-88-7	150-19-6
Molecular Formula	C ₇ H ₅ D ₃ O ₂	C ₇ H ₈ O ₂
Molecular Weight	127.16 g/mol	124.14 g/mol [1]
Appearance	Clear, colorless to pale yellow or red-brown liquid	Clear, colorless to pale yellow or red-brown liquid
Boiling Point	Not reported	113-115 °C at 5 mmHg
Density	Not reported	1.131 g/mL at 25 °C

Experimental Protocols

Synthesis of 3-Methoxyphenol-d3

The synthesis of **3-Methoxyphenol-d3** can be adapted from the established synthesis of 3-Methoxyphenol by utilizing a deuterated methylating agent. A common method involves the selective mono-methylation of resorcinol.

Materials:

- Resorcinol
- Deuterated dimethyl sulfate ((CD₃)₂SO₄) or deuterated methyl iodide (CD₃I)
- Sodium hydroxide (NaOH)
- Toluene
- Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
- Ice acetic acid
- Anhydrous sodium sulfate

- Standard laboratory glassware for organic synthesis (three-necked flask, reflux condenser, dropping funnel, etc.)

Procedure:

- In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine 11g (0.1 mol) of resorcinol, 0.5g of a phase transfer catalyst, 50 mL of toluene, and 50 mL of a 2 mol/L sodium hydroxide solution.
- Heat the mixture to 80°C with stirring.
- Slowly add a stoichiometric equivalent of the deuterated methylating agent (e.g., deuterated dimethyl sulfate) dropwise to the reaction mixture.
- Maintain the reaction at 80°C for approximately 8 hours after the addition is complete.
- After cooling, neutralize the reaction mixture to a weakly acidic pH with ice acetic acid.
- Separate the organic phase. Extract the aqueous phase with toluene (25 mL).
- Combine the organic phases and wash with water and then with a saturated sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate.
- Remove the toluene under reduced pressure.
- Purify the resulting **3-Methoxyphenol-d3** by vacuum distillation, collecting the fraction at the appropriate boiling point.

General Protocol for a Pharmacokinetic Study Using **3-Methoxyphenol-d3**

3-Methoxyphenol-d3 is an ideal internal standard for quantitative bioanalysis of 3-Methoxyphenol in biological matrices due to its similar chemical properties and distinct mass.

Objective: To determine the pharmacokinetic profile of 3-Methoxyphenol in a model organism.

Materials:

- 3-Methoxyphenol (test compound)
- **3-Methoxyphenol-d3** (internal standard)
- Test subjects (e.g., rats, mice)
- Dosing vehicles
- Blood collection supplies (e.g., EDTA-coated tubes)
- Centrifuge
- Sample processing reagents (e.g., acetonitrile for protein precipitation)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

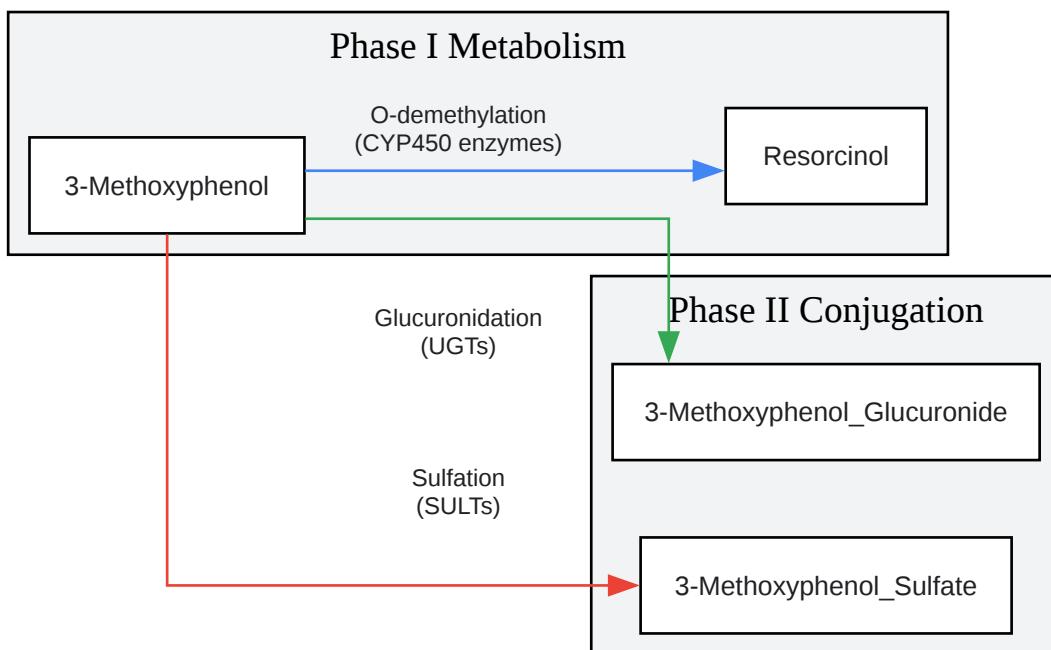
- Dosing: Administer a known dose of 3-Methoxyphenol to the test subjects.
- Sample Collection: Collect blood samples at predetermined time points post-administration.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Preparation for Analysis:
 - To a known volume of plasma, add a known amount of **3-Methoxyphenol-d3** as an internal standard.
 - Precipitate the plasma proteins by adding a solvent such as cold acetonitrile.
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for analysis.
- LC-MS/MS Analysis:

- Inject the prepared samples into the LC-MS/MS system.
- Develop a chromatographic method to separate 3-Methoxyphenol and **3-Methoxyphenol-d3**.
- Use multiple reaction monitoring (MRM) on the mass spectrometer to specifically detect and quantify both the analyte and the internal standard.
- Data Analysis:
 - Construct a calibration curve using known concentrations of 3-Methoxyphenol and a fixed concentration of **3-Methoxyphenol-d3**.
 - Determine the concentration of 3-Methoxyphenol in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
 - Plot the plasma concentration of 3-Methoxyphenol versus time to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Visualizations

Metabolic Pathways of 3-Methoxyphenol

The metabolism of 3-Methoxyphenol primarily involves two major pathways: O-demethylation and phase II conjugation reactions, including glucuronidation and sulfation. These processes facilitate the detoxification and excretion of the compound.

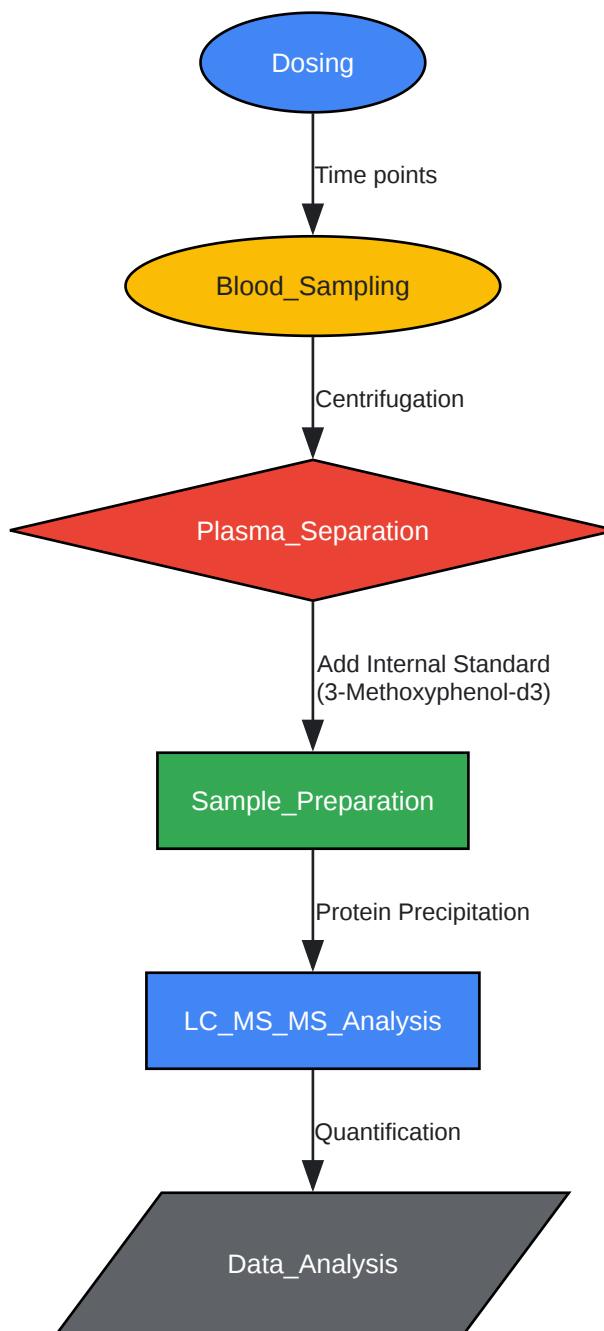


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Caption: Metabolic pathways of 3-Methoxyphenol.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing an isotopically labeled internal standard like **3-Methoxyphenol-d3**.



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Caption: Workflow for a pharmacokinetic study.

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References

- 1. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]
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